molecular formula C10H11F2NO B14926001 N-(2,2-difluoroethyl)-4-methylbenzamide

N-(2,2-difluoroethyl)-4-methylbenzamide

Cat. No.: B14926001
M. Wt: 199.20 g/mol
InChI Key: OATRNMDWJLXQBU-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring and a 2,2-difluoroethylamine group attached via an amide bond. The 2,2-difluoroethyl substituent introduces fluorination, which is known to improve lipophilicity and metabolic resistance in pharmaceuticals .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-4-methylbenzamide

InChI

InChI=1S/C10H11F2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-5,9H,6H2,1H3,(H,13,14)

InChI Key

OATRNMDWJLXQBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzoic acid with 2,2-difluoroethylamine. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N1-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~1~-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Due to its potential bioactivity, it is investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of agrochemicals and other industrial products that benefit from the stability and reactivity imparted by fluorine atoms.

Mechanism of Action

The mechanism of action of N1-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares N-(2,2-difluoroethyl)-4-methylbenzamide with structurally related benzamides from the evidence:

Compound Name Substituents on Benzamide Core Key Structural Differences Observed/Inferred Properties References
This compound 4-methyl, 2,2-difluoroethyl Fluorinated ethylamine, methyl group Enhanced lipophilicity, metabolic stability
N-(2,2-diphenylethyl)-4-nitrobenzamide 4-nitro, diphenylethyl Bulky diphenylethyl, nitro group Electron-withdrawing nitro group; reduced solubility due to bulk
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-...] 4-fluoro, thienylidene Fluorine atoms, heterocyclic ring Increased planarity, potential for π-π interactions
N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide 4-fluoro, diethylaminoethyl Radiolabeled fluorine, aminoethyl Suited for PET imaging due to ¹⁸F isotope
4-Methoxy-N-(2-(2-(1-methylpiperidin-2-yl)...) 4-methoxy, piperidinyl Methoxy group, piperidine ring Altered solubility and receptor binding

Key Differences and Implications

  • Fluorination Effects: The 2,2-difluoroethyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs (e.g., diphenylethyl in ), improving membrane permeability and bioavailability .
  • Electronic Effects : The 4-methyl group donates electrons to the benzamide core, contrasting with the electron-withdrawing nitro group in , which may reduce reactivity but enhance stability.

Physicochemical and Pharmacological Considerations

  • Solubility: The difluoroethyl group may reduce aqueous solubility compared to hydrophilic substituents (e.g., diethylaminoethyl in ) but improve lipid bilayer penetration.
  • Metabolic Stability : Fluorination typically slows oxidative metabolism, as seen in fluorinated pharmaceuticals .
  • Safety Profile : Unlike nitroaromatic compounds (e.g., ), the absence of a nitro group in the target compound may reduce mutagenic risks .

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